molecular formula C8H12O4 B15090808 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid CAS No. 99902-66-6

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid

Cat. No.: B15090808
CAS No.: 99902-66-6
M. Wt: 172.18 g/mol
InChI Key: CBUWPZJLBKWKCP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid is an organic compound with the molecular formula C8H12O4. It is a member of the dioxolane family, characterized by a dioxolane ring with a carboxylic acid group and a vinyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with a vinylating agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a vinyl group and a carboxylic acid group on the dioxolane ring.

Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-5-6(7(9)10)12-8(2,3)11-5/h4-6H,1H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUWPZJLBKWKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543561
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-66-6
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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